molecular formula C15H15N5O2 B2501840 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034272-10-9

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No. B2501840
CAS RN: 2034272-10-9
M. Wt: 297.318
InChI Key: ZMXYWBQNLHOELV-UHFFFAOYSA-N
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Description

The compound "N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as the pyrrol, oxadiazole, and pyridine rings. These structural motifs are commonly found in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds, the introduction of heterocyclic rings, and various substitution reactions. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogs, as described in the first paper, involves exploring variations in N-acyl, N-alkyl, and amino functions to optimize biological activity as kappa-opioid agonists . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization, decarboxylation, and amidification steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can interact with biological targets. The presence of a 1,2,4-oxadiazole ring, as seen in the compound of interest, is a common feature in molecules with potential anticancer properties, as seen in the third paper . The molecular docking studies mentioned in the fourth paper suggest that the structural features of these compounds are crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The acetamide moiety is a key functional group that can undergo various chemical reactions, including hydrolysis to form acids and amines, or it can be involved in further substitution reactions. The presence of heterocyclic rings also suggests potential for electrophilic substitution reactions, as these rings often have nucleophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The heterocyclic components contribute to the compound's polarity, solubility, and potential for forming hydrogen bonds, which are important for biological interactions. The stability of the compound under various conditions is also an important consideration, as seen in the eighth paper, where the stability of a related oxadiazole compound is discussed .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives, similar in structure to the queried compound, have led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, as evaluated by various in vitro methods such as DPPH, ABTS, and FRAP assays. The study highlights the potential of such compounds in developing antioxidant agents, showcasing the intricate relationship between molecular structure and biological activity (Chkirate et al., 2019).

Corrosion Inhibition

Research on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which share a structural resemblance with the target compound, has demonstrated their efficacy as corrosion inhibitors. These compounds have been tested in acidic and mineral oil mediums, showing promising results in protecting steel surfaces from corrosion. This application is crucial for industries where metal longevity and integrity are paramount, such as in construction and manufacturing (Yıldırım & Cetin, 2008).

Synthetic Utility in Organic Chemistry

The use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a core structure in the compound of interest, has been explored for protecting monosubstituted acetamidines in various synthetic sequences. This application underlines the compound's stability and versatility in organic synthesis, providing a foundation for developing novel synthetic routes and methodologies (Moormann et al., 2004).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety, derived from compounds structurally related to the queried molecule, have shown significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research opens avenues for developing new, more effective insecticides with potentially lower environmental impact (Fadda et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many pyrrole, oxadiazole, and pyridine derivatives, this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-20-7-3-5-12(20)15-18-14(22-19-15)10-17-13(21)8-11-4-2-6-16-9-11/h2-7,9H,8,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXYWBQNLHOELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide

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